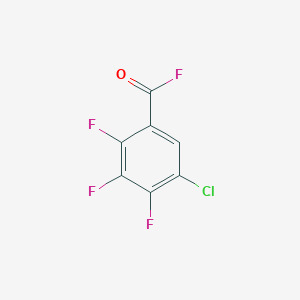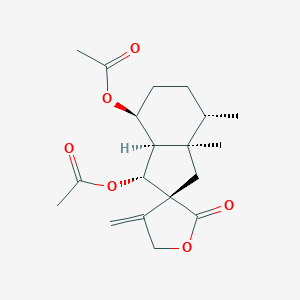
Bakkenolide L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bakkenolide L is a natural compound isolated from the roots of Petasites tricholobus, a plant commonly found in China. It belongs to the class of sesquiterpene lactones and has been found to exhibit various biological activities.
Scientific Research Applications
Anti-Allergic and Anti-Inflammatory Effects
Bakkenolide L, a component of Petasites genus, demonstrates anti-allergic and anti-inflammatory properties. It has been found effective in inhibiting mast cell degranulation and gene inductions of inducible nitric oxide synthase and cyclooxygenase 2 in mouse peritoneal macrophages. Moreover, bakkenolide L shows potential in treating asthma by inhibiting the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (Lee et al., 2013).
Synthesis and Chemical Properties
Research efforts have focused on the catalytic asymmetric syntheses of bakkenolides, including bakkenolide L. The key step involves an N-heterocyclic carbene-catalyzed desymmetrization of a 1,3-diketone, forming new bonds with high enantio- and diastereoselectivity. This process is crucial for accessing the hydrindane core of the bakkenolide family and facilitates the synthesis of these natural products (Phillips et al., 2010).
Cytotoxic Properties
Studies have identified bakkenolide L as possessing cytotoxic properties. For instance, bakkenolide L has shown marked cytotoxic activity and potential anti-tumor properties, making it a candidate for exploration in cancer treatment (Jamieson et al., 1976).
Neuroprotective Effects
Bakkenolide L also exhibits neuroprotective activity. It has been found to protect primary cultured neurons from oxygen-glucose deprivation and oxidative insults. This suggests a potential therapeutic role for bakkenolide L in neurodegenerative diseases or brain injuries (Sun et al., 2011).
Antiplatelet Activity
In addition, bakkenolide L has demonstrated inhibitory activity against platelet activation factor and platelet aggregation induced by arachidonic acid and collagen. This indicates potential applications in preventing or treating thrombotic disorders (Wu et al., 1999).
properties
CAS RN |
19903-94-7 |
|---|---|
Product Name |
Bakkenolide L |
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C19H26O6/c1-10-6-7-14(24-12(3)20)15-16(25-13(4)21)19(9-18(10,15)5)11(2)8-23-17(19)22/h10,14-16H,2,6-9H2,1,3-5H3/t10-,14-,15+,16+,18+,19+/m0/s1 |
InChI Key |
RRKSLPVKBZBXNN-BXCSSKQESA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



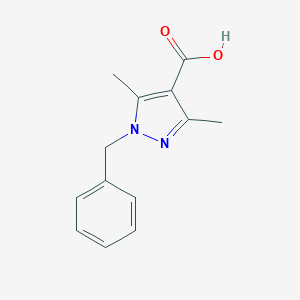
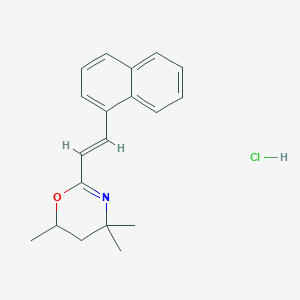
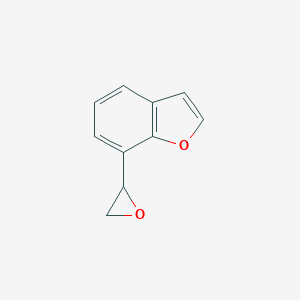
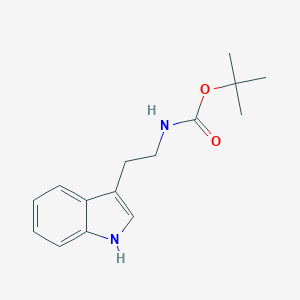
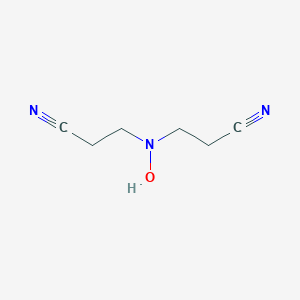
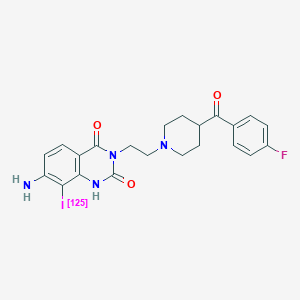
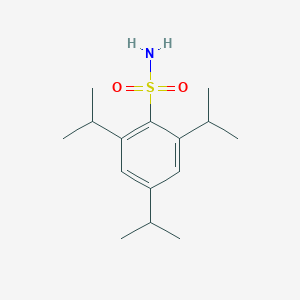
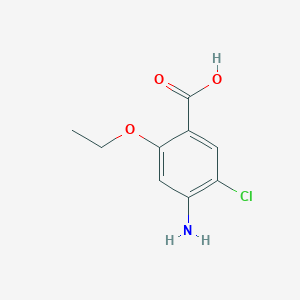
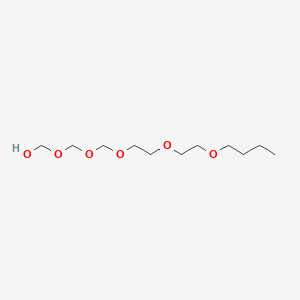
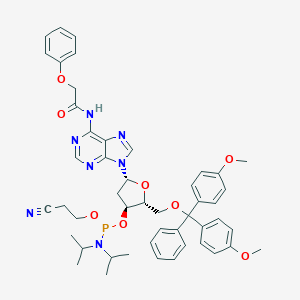
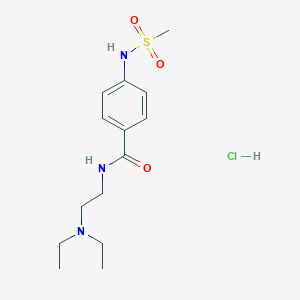
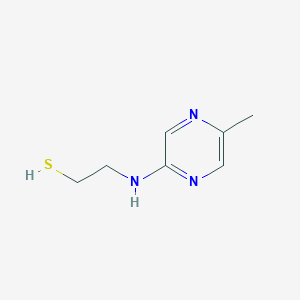
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
